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The following table summarizes the key experimental data for the primary DHLA-based formulation

identified in the current literature, compared with other relevant therapies.

Disease
Model

Tested
Formulation

Key Comparative Efficacy
Data

Alternative / Benchmark
Therapy

| Solid Tumors (Hepatoma, Melanoma) | AuNC@DHLA (Radiodynamic Therapy) [1] | • ROS Generation:

Significant under hypoxia. • Tumor Growth Inhibition: Highly efficient with single dose + low-dose X-ray.

• Immune Response: Induces enhanced anti-tumor immunity. • Toxicity: Negligible systemic toxicity. |

Classical scintillator-mediated RDT (e.g., AuNC@GSH-RB) [1] | | B-cell Hematologic Malignancies |

Purinostat Mesylate/HP-β-CD (Injectable) [2] | • Solubility: Increased 220-fold (to 2.02 mg/mL). • Anti-

tumor Effect: Better than LBH189 and Hyper-CVAD/RTX regimens in vivo. • Toxicity: Lower toxicity

profile in vivo. | LBH189; Hyper-CVAD/RTX chemotherapy regimen [2] | | CD22+ Lymphoid Neoplasms |

HB22.7 Antibody (Anti-CD22) [3] | • In Vitro Cytotoxicity (IC50): 1.0 - 8.4 ng/mL across NHL cell lines. •

In Vivo Efficacy: Significant inhibition of tumor growth and increased survival. | Free HB22.7 plus free

saporin (non-conjugated) [3] |

Detailed Experimental Protocols and Data
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To support the data in the table, here is a deeper dive into the experimental methodologies and findings for

the most directly relevant DHLA study.

AuNC@DHLA for Radiodynamic Therapy (RDT) of Solid Tumors

This study presents a novel RDT system based solely on dihydrolipoic acid-coated gold nanoclusters

(AuNC@DHLA) [1].

Preparation Method: AuNC@DHLA was synthesized by etching gold nanoparticles with DHLA. The
process involved reacting HAuCl₄ with DHLA, reducing with NaBH₄, and a subsequent etching step

with DHLA at 55°C. The final product was purified via centrifugation filtration [1].
Key Mechanism: Unlike traditional approaches, AuNC@DHLA absorbs X-ray energy directly and

generates reactive oxygen species (ROS) via an electron-transfer mechanism, producing
superoxide (O₂⁻•) and hydroxyl (HO•) radicals. This allows for potent ROS production even under the

hypoxic conditions common in solid tumors [1].
In Vitro Efficacy:

ROS Detection: Intracellular ROS in Hepa 1-6 cells was confirmed using DCFH-DA
fluorescence probe after incubation with AuNC@DHLA and X-ray irradiation [1].

Clonogenic Assay: Demonstrated significant inhibition of colony formation in Hepa 1-6 cells
post AuNC@DHLA RDT treatment [1].

In Vivo Efficacy:
Models: Hepa 1-6 (hepatoma) and B16F10 (melanoma) tumor-bearing mice [1].

Protocol: A single administration of AuNC@DHLA followed by low-dose X-ray radiation [1].
Results: Achieved highly efficient tumor growth inhibition, an enhanced antitumor immune

response, and rapid body clearance leading to negligible systemic toxicity [1].

The mechanism and workflow of this therapy can be visualized as follows:
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Other Relevant Experimental Models

For context, the search also revealed other innovative therapeutic strategies, though not directly involving

DHLA.

Purinostat Mesylate/HP-β-CD Inclusion Complex: This study focused on improving the solubility of

an HDAC inhibitor for injectable use against hematologic malignancies [2].
Preparation: The complex was prepared via a simple dissolution method, mixing PM with a

10% (w/v) HP-β-CD solution, followed by filtration and lyophilization [2].
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Characterization: The inclusion complex was studied using FT-IR, 1H-NMR, and SEM,

confirming PM is embedded into the HP-β-CD cavity [2].
HB22.7 Anti-CD22 Antibody-Drug Conjugate: This research highlights a targeted therapy for

lymphoid cancers [3].
In Vitro Cytotoxicity: The IC₅₀ of the ADC (HB22.7-saporin) was tested on various Non-

Hodgkin Lymphoma (NHL) and Acute Lymphoblastic Leukemia (ALL) cell lines, showing high
potency in the low ng/mL range [3].

Interpretation of Current Evidence

Primary Application: The most robust experimental data currently available specifically for DHLA is
in the field of oncology, particularly as a critical component of gold nanoclusters for enhancing

radiodynamic therapy.
Key Advantage: The standout feature of AuNC@DHLA is its ability to exert potent anti-tumor efficacy

under hypoxic conditions, a major challenge in solid tumor treatment, combined with a favorable
safety profile due to its ultra-small size.

Research Gap: The available literature from this search does not provide direct head-to-head
comparisons of DHLA's efficacy across a wide range of disease models (e.g., neurodegenerative,

metabolic diseases). The evidence is currently centered on its application in cancer drug delivery and
therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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